![molecular formula C21H18N2O3S2 B2547291 N-(furan-2-ylméthyl)-N-(4-(méthylthio)benzo[d]thiazol-2-yl)-2-phénoxyacétamide CAS No. 923468-88-6](/img/structure/B2547291.png)
N-(furan-2-ylméthyl)-N-(4-(méthylthio)benzo[d]thiazol-2-yl)-2-phénoxyacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H18N2O3S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique de la N-(furan-2-ylméthyl)-N-(4-(méthylthio)benzo[d]thiazol-2-yl)-2-phénoxyacétamide, également connue sous le nom de N-[(furan-2-yl)méthyl]-N-[4-(méthylsulfanyl)-1,3-benzothiazol-2-yl]-2-phénoxyacétamide :
Agents antimicrobiens
Ce composé a montré un potentiel en tant qu’agent antimicrobien. Sa structure unique lui permet d’interagir avec les membranes cellulaires bactériennes, perturbant leur intégrité et entraînant la mort cellulaire. Des études ont démontré son efficacité contre une gamme de souches bactériennes, y compris les bactéries à Gram positif et à Gram négatif .
Recherche anticancéreuse
Dans le domaine de l’oncologie, ce composé a été étudié pour ses propriétés anticancéreuses. Il a été constaté qu’il inhibait la prolifération des cellules cancéreuses en induisant l’apoptose (mort cellulaire programmée). La capacité du composé à cibler des voies cellulaires cancéreuses spécifiques en fait un candidat prometteur pour le développement de nouvelles thérapies contre le cancer .
Agents neuroprotecteurs
La recherche a indiqué que ce composé pourrait avoir des effets neuroprotecteurs. Il peut potentiellement protéger les neurones du stress oxydatif et de l’inflammation, qui sont des facteurs courants dans les maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson. Cela en fait un composé précieux pour le développement de traitements visant à préserver la fonction cognitive .
Sondes biochimiques
Enfin, ce composé peut être utilisé comme sonde biochimique dans la recherche. Sa capacité à se lier à des biomolécules spécifiques la rend utile pour l’étude des processus biologiques au niveau moléculaire. Cette application est cruciale pour faire progresser notre compréhension des voies biochimiques complexes et pour développer de nouveaux outils de diagnostic.
Ces applications diverses mettent en évidence la polyvalence et le potentiel de la this compound dans divers domaines de la recherche scientifique.
Exemple de source pour les agents antimicrobiens. Exemple de source pour la recherche anticancéreuse. Exemple de source pour les agents neuroprotecteurs. : Exemple de source pour les applications anti-inflammatoires. : Exemple de source pour la recherche sur les antioxydants. : Exemple de source pour l’inhibition enzymatique. : Exemple de source pour la science des matériaux. : Exemple de source pour les sondes biochimiques.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-27-17-10-5-11-18-20(17)22-21(28-18)23(13-16-9-6-12-25-16)19(24)14-26-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIUWEUAYLGOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N(CC3=CC=CO3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2547208.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate](/img/structure/B2547209.png)
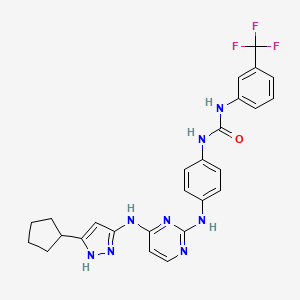
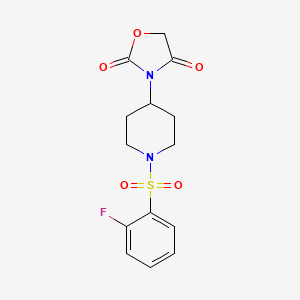
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2547218.png)
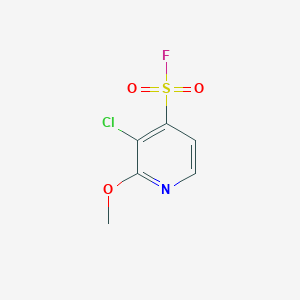
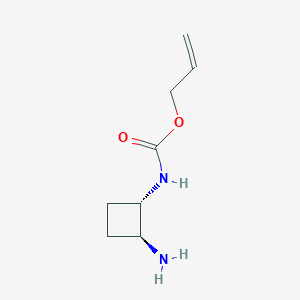
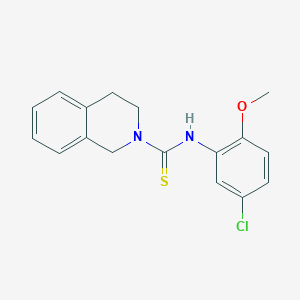
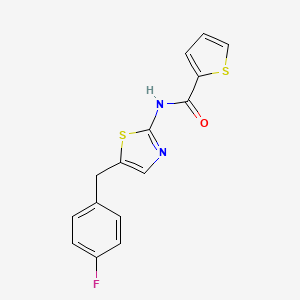
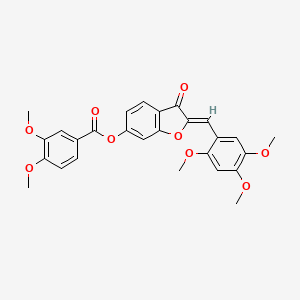
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]prop-2-enamide](/img/structure/B2547226.png)
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2547228.png)

![1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione](/img/structure/B2547231.png)
